Cas no 870694-37-4 ((1S)-1-(5-bromopyridin-2-yl)ethan-1-ol)

(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(5-bromopyridin-2-yl)ethanol
- (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol
- 2-Pyridinemethanol, 5-bromo-alpha-methyl-, (alphaS)-
- SB21184
- (I+/-S)-5-Bromo-I+/--methyl-2-pyridinemethanol
- MFCD26860014
- SCHEMBL2148491
- E77475
- EN300-1913688
- PS-20214
- MFQDJRTUQSZLOZ-YFKPBYRVSA-N
- DTXSID301276223
- (S)-1-(5-bromopyridin-2-yl)ethan-1-ol
- CS-0169410
- 870694-37-4
-
- MDL: MFCD26860014
- インチ: 1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m0/s1
- InChIKey: MFQDJRTUQSZLOZ-YFKPBYRVSA-N
- ほほえんだ: BrC1=C([H])N=C(C([H])=C1[H])[C@]([H])(C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 200.97893 g/mol
- どういたいしつりょう: 200.97893 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 202.05
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 33.1
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1186-100MG |
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol |
870694-37-4 | 95% | 100MG |
¥ 1,320.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1102227-100mg |
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol |
870694-37-4 | 97% | 100mg |
$255 | 2024-07-21 | |
eNovation Chemicals LLC | Y1102227-500MG |
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol |
870694-37-4 | 97% | 500mg |
$660 | 2024-07-21 | |
eNovation Chemicals LLC | Y1102227-1G |
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol |
870694-37-4 | 97% | 1g |
$990 | 2024-07-21 | |
Enamine | EN300-1913688-5.0g |
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol |
870694-37-4 | 95% | 5g |
$3313.0 | 2023-05-31 | |
Enamine | EN300-1913688-0.1g |
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol |
870694-37-4 | 95% | 0.1g |
$396.0 | 2023-09-17 | |
Enamine | EN300-1913688-10.0g |
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol |
870694-37-4 | 95% | 10g |
$4914.0 | 2023-05-31 | |
Aaron | AR00K7CM-100mg |
2-Pyridinemethanol, 5-bromo-α-methyl-, (αS)- |
870694-37-4 | 96% | 100mg |
$229.00 | 2025-02-12 | |
Enamine | EN300-1913688-5g |
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol |
870694-37-4 | 95% | 5g |
$3313.0 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240050-500mg |
(S)-1-(5-Bromopyridin-2-yl)ethan-1-ol |
870694-37-4 | 98% | 500mg |
¥8275.00 | 2024-04-27 |
(1S)-1-(5-bromopyridin-2-yl)ethan-1-ol 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
(1S)-1-(5-bromopyridin-2-yl)ethan-1-olに関する追加情報
Research Brief on (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol (CAS: 870694-37-4) in Chemical Biology and Pharmaceutical Applications
The compound (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol (CAS: 870694-37-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of bioactive molecules. This chiral alcohol, characterized by its bromopyridine moiety, has been explored for its utility in the development of novel therapeutics, particularly in the areas of kinase inhibitors and antiviral agents. Recent studies have highlighted its role in asymmetric synthesis and as a building block for complex pharmacophores.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient enantioselective synthesis of (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol using a biocatalytic approach with ketoreductases. The study reported a yield of over 90% enantiomeric excess (ee), underscoring the compound's suitability for scalable pharmaceutical production. The bromopyridine group was further functionalized to produce derivatives with potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy.
Another notable application of 870694-37-4 was highlighted in a 2024 Nature Communications paper, where it served as a precursor for the development of SARS-CoV-2 main protease (Mpro) inhibitors. The bromine atom at the 5-position of the pyridine ring facilitated palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the scaffold. The resulting compounds exhibited nanomolar inhibitory activity against Mpro, with one derivative advancing to preclinical evaluation.
Beyond its therapeutic potential, (1S)-1-(5-bromopyridin-2-yl)ethan-1-ol has also been investigated for its physicochemical properties. A 2023 study in ACS Omega utilized computational chemistry to predict its solubility and permeability, revealing favorable drug-like characteristics. These findings support its inclusion in fragment-based drug discovery (FBDD) campaigns, where its modular structure can be leveraged for lead optimization.
In conclusion, the growing body of research on 870694-37-4 underscores its versatility as a chiral building block and its promise in addressing unmet medical needs. Future directions may include exploring its applications in targeted protein degradation (e.g., PROTACs) and as a ligand for metal-catalyzed reactions in medicinal chemistry. Continued innovation in synthetic methodologies will further enhance its utility in drug discovery pipelines.
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